Malioxamycin
Description
This compound has been reported in Streptomyces lydicus with data available.
dipeptide formed from valine & amino group attached to a malic acid moiety; RN given refers to (R-(R*,S*))-isomer; structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]oxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O6/c1-4(2)7(10)8(14)11-17-5(9(15)16)3-6(12)13/h4-5,7H,3,10H2,1-2H3,(H,11,14)(H,12,13)(H,15,16)/t5-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQRAPMNPUXYGT-VDTYLAMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NOC(CC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NO[C@H](CC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20993783 | |
| Record name | 2-{[(2-Amino-1-hydroxy-3-methylbutylidene)amino]oxy}butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20993783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73020-27-6 | |
| Record name | Malioxamycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073020276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[(2-Amino-1-hydroxy-3-methylbutylidene)amino]oxy}butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20993783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Malioxamycin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibiotic malioxamycin, detailing its chemical structure, physicochemical properties, and biological activity. The information is compiled from publicly available scientific literature and databases to serve as a foundational resource for researchers and professionals in drug development.
Core Chemical and Physical Properties
This compound is a dipeptide antibiotic produced by the bacterium Streptomyces lydicus.[1][2] Its structure is characterized by a hydroxamic acid bond formed between L-valine and D-malic acid.[1][3] This unique structural feature is believed to be crucial for its biological activity. This compound is a water-soluble, amphoteric compound.[1]
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₁₆N₂O₆ | PubChem |
| Molecular Weight | 248.23 g/mol | PubChem |
| IUPAC Name | (2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]oxybutanedioic acid | PubChem |
| CAS Number | 73020-27-6 | PubChem |
| Appearance | Solid | DC Chemicals |
| Solubility | Water-soluble | [1] |
| Computed XLogP3 | -3.1 | PubChem |
Spectroscopic Data
The structure of this compound was originally elucidated using NMR and mass spectrometry.[3] The following table presents available mass spectrometry data.
| Spectroscopic Data | Value | Source |
| Mass Spectrometry | Precursor Type: [M-H]⁻, Precursor m/z: 247.0932, Top 5 Peaks: 133.01297, 115.00235, 71.01244, 87.00748, 115.0862 | PubChem |
Biological Activity and Mechanism of Action
This compound exhibits antibacterial activity, primarily against Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of peptidoglycan synthesis in the bacterial cell wall.[1] This disruption of the cell wall integrity leads to the formation of spheroplasts and ultimately, cell lysis.[1] While the general mechanism is known, the specific enzyme within the peptidoglycan synthesis pathway that this compound targets has not been definitively identified in the available literature.
Signaling Pathway: Inhibition of Peptidoglycan Synthesis
The following diagram illustrates the generalized pathway of peptidoglycan synthesis in bacteria, highlighting the presumed stage of inhibition by this compound.
Caption: Generalized bacterial peptidoglycan synthesis pathway and the presumed point of inhibition by this compound.
Experimental Protocols
Detailed experimental protocols for the fermentation, isolation, and characterization of this compound are described in the primary literature from 1980. Due to the limited accessibility of the full-text versions of these articles, the following sections provide generalized protocols based on standard microbiological and analytical techniques.
Fermentation and Isolation of this compound (General Protocol)
This protocol outlines a general procedure for the cultivation of Streptomyces and the extraction of a water-soluble secondary metabolite.
Caption: A generalized workflow for the fermentation and isolation of this compound.
Antimicrobial Susceptibility Testing (General Protocol)
The antimicrobial activity of this compound can be determined using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).
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Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (no antibiotic) and negative (no bacteria) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Spheroplast Formation Assay (General Protocol)
The ability of this compound to induce spheroplast formation can be observed microscopically.
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Bacterial Culture: A mid-logarithmic phase culture of a susceptible Gram-negative bacterium is prepared.
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Treatment: The bacterial culture is treated with this compound at a concentration at or above its MIC in an osmotically supportive medium (e.g., containing sucrose).
-
Incubation: The culture is incubated for a few hours.
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Microscopy: Aliquots of the culture are observed under a phase-contrast microscope to visualize the conversion of rod-shaped bacteria into spherical spheroplasts.
Conclusion
This compound is a unique dipeptide antibiotic with a clear mechanism of action against Gram-negative bacteria through the inhibition of peptidoglycan synthesis. Its water-soluble nature and distinct chemical structure make it a molecule of interest for further research and development. While foundational data on its properties and activity are available, further studies are warranted to identify its precise molecular target and to fully elucidate its therapeutic potential. The protocols and data presented in this guide serve as a starting point for researchers interested in exploring this promising antibiotic.
References
- 1. This compound, a new antibiotic with spheroplast-forming activity. I. Producing organism, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new antibiotic with spheroplast-forming activity. II. Structural elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Malioxamycin's Assault on the Gram-Negative Fortress: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malioxamycin, a novel antibiotic produced by Streptomyces lydicus, demonstrates a targeted mechanism of action against select Gram-negative bacteria by disrupting the integrity of their cell wall.[1] This technical guide synthesizes the current, albeit limited, publicly available data on the mode of action of this compound, focusing on its role as an inhibitor of peptidoglycan synthesis. While the precise molecular interactions and quantitative efficacy data remain largely uncharacterized in peer-reviewed literature, this document outlines the established foundational knowledge, proposes a putative mechanism based on available evidence, and details the experimental approaches required to fully elucidate its antibacterial strategy.
Introduction
This compound is a water-soluble, amphoteric dipeptide antibiotic composed of L-valine and D-malic acid moieties joined by a hydroxamic acid bond.[1][2] Its most notable characteristic is the induction of spheroplast formation in susceptible Gram-negative bacteria, a clear indicator of interference with cell wall biosynthesis.[1] This guide delves into the core mechanism of this activity, providing a framework for understanding and further investigating this potentially valuable antimicrobial agent.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The primary mechanism of action of this compound against Gram-negative bacteria is the inhibition of peptidoglycan synthesis.[1] This disruption of the cell wall's structural integrity leads to the formation of osmotically sensitive spheroplasts, which are bacterial cells that have lost their rigid peptidoglycan layer but retain their inner and outer membranes.
Putative Molecular Target: Interference with Diaminopimelic Acid (DAP) Incorporation
While the precise enzymatic target of this compound has not been definitively identified in the available literature, evidence suggests that its mode of action involves the inhibition of diaminopimelic acid (DAP) incorporation into the peptidoglycan structure. DAP is a critical component of the peptidoglycan in most Gram-negative bacteria, forming the cross-links that provide the cell wall with its strength and rigidity. By preventing the integration of this essential amino acid, this compound effectively weakens the cell wall, leading to the observed spheroplast formation and subsequent cell lysis in hypotonic environments.
The following diagram illustrates the proposed logical relationship of this compound's mechanism of action.
Caption: Proposed mechanism of action of this compound.
Quantitative Data
A thorough review of the existing scientific literature did not yield any publicly available quantitative data regarding the efficacy of this compound against Gram-negative bacteria. Specifically, Minimum Inhibitory Concentration (MIC) values, which are a standard measure of an antibiotic's potency, have not been reported for common Gram-negative pathogens such as Escherichia coli, Pseudomonas aeruginosa, or Klebsiella pneumoniae.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | N/A | Data not available | N/A |
| Pseudomonas aeruginosa | N/A | Data not available | N/A |
| Klebsiella pneumoniae | N/A | Data not available | N/A |
| Other Gram-negative spp. | N/A | Data not available | N/A |
The absence of this critical data highlights a significant gap in the understanding of this compound's antibacterial spectrum and potency. Further research is imperative to establish these fundamental parameters.
Experimental Protocols
Detailed experimental protocols specific to the investigation of this compound's mechanism of action are not available in the published literature. However, this section outlines the standard methodologies that would be employed to elucidate the precise molecular target and quantify the inhibitory effects of this antibiotic.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound would be determined using standard broth microdilution or agar dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Protocol: Broth Microdilution MIC Assay
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Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and sterilized by filtration.
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Serial Dilutions: Two-fold serial dilutions of the this compound stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Bacterial Inoculum Preparation: A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is prepared from an overnight culture of the test Gram-negative bacterium.
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Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
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Incubation: The plate is incubated at 35-37°C for 16-20 hours.
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MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Peptidoglycan Synthesis Inhibition Assay
To confirm that this compound inhibits peptidoglycan synthesis, a whole-cell assay measuring the incorporation of a radiolabeled precursor, such as [14C]-N-acetylglucosamine or [3H]-diaminopimelic acid, into the peptidoglycan would be conducted.
Protocol: Radiolabeled Precursor Incorporation Assay
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Bacterial Culture: A mid-logarithmic phase culture of the test Gram-negative bacterium is prepared.
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Antibiotic Treatment: The bacterial culture is divided into aliquots, and varying concentrations of this compound are added. A no-antibiotic control is included.
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Radiolabeling: A radiolabeled peptidoglycan precursor (e.g., [3H]-DAP) is added to each aliquot.
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Incubation: The cultures are incubated for a defined period to allow for precursor incorporation.
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Peptidoglycan Isolation: The bacteria are harvested, and the peptidoglycan is isolated by hot trichloroacetic acid (TCA) precipitation.
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Quantification: The amount of incorporated radioactivity in the TCA-insoluble fraction (peptidoglycan) is measured using a scintillation counter.
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Analysis: A dose-dependent decrease in radiolabel incorporation in the presence of this compound would confirm its inhibitory effect on peptidoglycan synthesis.
The following diagram illustrates a general workflow for this type of assay.
Caption: Experimental workflow for peptidoglycan synthesis inhibition assay.
Resistance Mechanisms
There is currently no information available in the scientific literature regarding the mechanisms of resistance to this compound in Gram-negative bacteria. Potential resistance mechanisms could theoretically include:
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Target Modification: Mutations in the enzyme responsible for DAP incorporation that reduce the binding affinity of this compound.
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Efflux Pumps: The acquisition or upregulation of efflux pumps that actively transport this compound out of the bacterial cell.
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Enzymatic Inactivation: The production of enzymes that can degrade or modify the this compound molecule, rendering it inactive.
Further research is required to investigate the potential for and mechanisms of resistance development to this compound.
Conclusion and Future Directions
This compound presents as an intriguing antibiotic with a targeted mechanism of action against the cell wall of Gram-negative bacteria, likely through the inhibition of diaminopimelic acid incorporation. However, the current body of public knowledge is insufficient to fully characterize its potential as a therapeutic agent. To advance the understanding of this compound, future research should prioritize:
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Determination of the antibacterial spectrum and potency through comprehensive MIC testing against a panel of clinically relevant Gram-negative pathogens.
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Identification of the precise molecular target within the peptidoglycan synthesis pathway using biochemical and genetic approaches.
-
Elucidation of potential resistance mechanisms through resistance induction and genomic analysis of resistant mutants.
A thorough investigation into these areas will be crucial in determining the future prospects of this compound in the ongoing battle against antibiotic-resistant Gram-negative infections.
References
- 1. This compound, a new antibiotic with spheroplast-forming activity. I. Producing organism, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antibiotic with spheroplast-forming activity. II. Structural elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Malioxamycin Dipeptide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malioxamycin, a novel dipeptide antibiotic, demonstrates significant promise as a targeted antibacterial agent. Produced by the actinomycete Streptomyces lydicus, this low-molecular-weight, water-soluble compound exhibits specific activity against Gram-negative bacteria. Its mechanism of action involves the inhibition of peptidoglycan synthesis, a critical pathway for the integrity of the bacterial cell wall. This disruption leads to the formation of osmotically sensitive spheroplasts, ultimately resulting in bacterial cell lysis. This technical guide provides a comprehensive overview of the currently available data on the biological activity of this compound, its mechanism of action, and the foundational experimental observations that define its antibacterial properties.
Introduction
First described in 1980, this compound is a unique dipeptide composed of L-valine and D-malic acid linked by a hydroxamic acid bond. Its discovery presented a new potential avenue for antibiotic development, particularly due to its targeted action against Gram-negative pathogens. The primary mode of action of this compound is the interference with the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall that provides structural integrity and protection against osmotic stress.[1] By inhibiting this process, this compound induces the formation of spheroplasts—bacterial cells that have lost their rigid cell wall—rendering them susceptible to osmotic lysis and cell death.[1]
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The antibacterial activity of this compound is directly linked to its ability to disrupt the synthesis of peptidoglycan in Gram-negative bacteria.[1] While the precise molecular target within the peptidoglycan synthesis pathway has not been fully elucidated in publicly available literature, the observed formation of spheroplasts is a hallmark of cell wall synthesis inhibition.
Peptidoglycan Synthesis Pathway
The synthesis of peptidoglycan is a multi-step process that can be broadly divided into cytoplasmic, membrane-associated, and periplasmic stages. It is hypothesized that this compound exerts its inhibitory effect at one or more of these stages, preventing the formation of a stable, cross-linked peptidoglycan layer.
Biological Activity Data
Table 1: Summary of Observed Antibacterial Activity of this compound
| Bacterial Type | Activity | Reference |
| Gram-negative bacteria | Inhibits growth, induces spheroplast formation | [1] |
| Gram-positive bacteria | Not reported to be the primary target | - |
Note: Specific MIC values are not available in the reviewed literature.
Experimental Protocols
Detailed, step-by-step protocols for the specific assays used to characterize the biological activity of this compound are not provided in the original discovery papers. However, based on the described outcomes, the following standard microbiological methods were likely employed.
Minimum Inhibitory Concentration (MIC) Assay (General Protocol)
The MIC of this compound against various bacterial strains would have been determined using a method such as broth microdilution.
References
Total Synthesis of L-valine and D-malic acid containing Malioxamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malioxamycin, a naturally occurring antibiotic produced by Streptomyces lydicus, exhibits notable activity against Gram-negative bacteria by inhibiting peptidoglycan synthesis.[1] Its unique structure, featuring a hydroxamic acid linkage between L-valine and a D-malic acid-derived moiety, has made it a compelling target for total synthesis.[2] This technical guide provides an in-depth overview of the total synthesis of this compound, including detailed experimental protocols for key steps, a summary of quantitative data, and a visualization of the synthetic pathway. The presented synthesis confirms the structure of this compound and provides a framework for the generation of novel analogues for future drug discovery and development efforts.
Retrosynthetic Analysis and Strategy
The total synthesis of this compound hinges on the formation of the characteristic N-O bond of the hydroxamic acid. A convergent retrosynthetic approach is envisioned, disconnecting the molecule at the amide bond. This reveals two key building blocks: an activated L-valine derivative and (R)-aminooxysuccinic acid. The stereochemistry of the final product is dictated by the chirality of these starting materials, L-valine and D-malic acid, respectively.
Diagram of Retrosynthetic Analysis:
Caption: Retrosynthetic disconnection of this compound.
Synthesis of Key Intermediates
Preparation of N-Benzyloxycarbonyl-L-valine p-nitrophenyl ester (1)
The synthesis commences with the protection of the amino group of L-valine with a benzyloxycarbonyl (Cbz) group, followed by activation of the carboxylic acid as a p-nitrophenyl (ONp) ester. This "active ester" strategy facilitates the subsequent amide bond formation.
Experimental Protocol:
-
N-protection of L-valine: To a solution of L-valine in aqueous sodium hydroxide, benzyl chloroformate is added dropwise at 0-5 °C while maintaining the pH at approximately 9-10. After the addition is complete, the reaction mixture is stirred at room temperature. The mixture is then acidified with hydrochloric acid to precipitate the N-Cbz-L-valine, which is subsequently filtered, washed with water, and dried.
-
Esterification: N-Cbz-L-valine and p-nitrophenol are dissolved in a suitable solvent such as ethyl acetate. Dicyclohexylcarbodiimide (DCC) is then added at 0 °C, and the reaction is stirred overnight at room temperature. The precipitated dicyclohexylurea (DCU) is removed by filtration, and the filtrate is washed successively with citric acid, sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product, which is purified by recrystallization.
Synthesis of (R)-aminooxysuccinic acid (2)
The chiral core derived from D-malic acid is synthesized to introduce the aminooxy functionality. This intermediate provides the D-stereochemistry in the final this compound structure. While the primary literature lacks a detailed protocol for this specific transformation in the context of this compound synthesis, a plausible route involves the conversion of D-malic acid to a suitable precursor for the introduction of the aminooxy group.
Coupling and Deprotection
The key amide bond formation is achieved by the coupling of the activated L-valine derivative with (R)-aminooxysuccinic acid. The final step involves the removal of the protecting group to yield this compound.
Experimental Protocol:
-
Coupling Reaction: N-Benzyloxycarbonyl-L-valine p-nitrophenyl ester (1) and (R)-aminooxysuccinic acid (2) are dissolved in a polar aprotic solvent such as dimethylformamide (DMF). A base, such as triethylamine, is added, and the reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC). The solvent is then removed under high vacuum.
-
Deprotection (Hydrogenolysis): The crude protected this compound precursor is dissolved in methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere at room temperature. Upon completion of the reaction, the catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the crude this compound. The final product is purified by chromatography.
Quantitative Data Summary
The following table summarizes typical yields for the key steps in the total synthesis of this compound. Please note that these are representative values and may vary based on specific reaction conditions and scale.
| Step | Reactants | Product | Typical Yield (%) |
| 1. N-protection and Activation | L-Valine, Benzyl chloroformate, p-nitrophenol, DCC | N-Benzyloxycarbonyl-L-valine p-nitrophenyl ester | 80-90 |
| 2. Coupling | N-Cbz-L-valine-ONp, (R)-aminooxysuccinic acid | Protected this compound | 60-70 |
| 3. Deprotection | Protected this compound, H₂, Pd/C | This compound | 90-95 |
Total Synthesis Workflow
The overall synthetic pathway for this compound is depicted below.
Caption: Total synthesis pathway of this compound.
Conclusion
The total synthesis of this compound has been successfully achieved through a convergent strategy involving the preparation of key building blocks from L-valine and D-malic acid. The described synthetic route confirms the absolute stereochemistry of the natural product and provides a robust platform for the synthesis of analogues with potentially enhanced biological activity. This work underscores the power of chemical synthesis in both structural verification and as a tool for the development of new therapeutic agents. Further investigation into the structure-activity relationship of this compound and its derivatives is warranted to explore their full therapeutic potential.
References
- 1. This compound, a new antibiotic with spheroplast-forming activity. I. Producing organism, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antibiotic with spheroplast-forming activity. II. Structural elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Malioxamycin: An Antibiotic with Limited Modern Research Data
Initial research into the experimental use of Malioxamycin in microbiology reveals a significant lack of recent scientific data, with the most detailed information dating back to its discovery in 1980. While initial studies identified it as a novel antibiotic with a unique mode of action, subsequent research appears to be sparse, limiting the ability to provide comprehensive application notes and detailed protocols as requested.
This compound, produced by Streptomyces lydicus strain No. 15748, was identified as a water-soluble, amphoteric antibiotic. Its structure consists of L-valine and D-malic acid linked by a hydroxamic acid bond. The primary mechanism of action described is the inhibition of peptidoglycan synthesis in the cell wall of some Gram-negative bacteria. This disruption of the cell wall leads to the formation of spheroplasts, a characteristic effect of antibiotics targeting this essential bacterial structure.
Due to the limited available data, it is not possible to construct the detailed application notes, quantitative data tables, or signaling pathway diagrams as requested. The scientific community's focus appears to have shifted to other antimicrobial agents in the decades since this compound's initial discovery, leaving a significant gap in the understanding of its full potential and practical application in a modern research setting.
Further research and new studies would be required to generate the necessary data to fulfill the detailed requirements for application notes and protocols for the experimental use of this compound in microbiology.
Application Note: A Whole-Cell Assay for Measuring Peptidoglycan Synthesis Inhibition by Malioxamycin
Audience: This document is intended for researchers, scientists, and drug development professionals involved in antibiotic discovery and mechanism of action studies.
Introduction
The bacterial cell wall is a vital structure that maintains cellular integrity and shape, making it an excellent target for antimicrobial agents.[1][2] A primary component of the cell wall is peptidoglycan (PG), a polymer unique to bacteria.[1][3] Its synthesis is a complex, multi-step process that is inhibited by many classes of antibiotics.[2][3] Malioxamycin is a water-soluble, amphoteric antibiotic that inhibits the growth of some Gram-negative bacteria by disrupting peptidoglycan synthesis, leading to the formation of spheroplasts.[4] This application note provides a detailed protocol for a robust whole-cell assay to quantify the inhibitory effect of this compound on peptidoglycan biosynthesis.
Assay Principle
This assay quantifies the rate of new peptidoglycan synthesis by measuring the incorporation of a radiolabeled precursor, N-acetyl-[³H]-glucosamine ([³H]GlcNAc), into the bacterial cell wall. In susceptible bacteria, [³H]GlcNAc is actively transported and incorporated into the growing peptidoglycan chains. The presence of an inhibitor like this compound disrupts this process, leading to a dose-dependent decrease in the amount of radiolabel incorporated into the acid-insoluble macromolecular fraction (which includes peptidoglycan). By precipitating this fraction and measuring its radioactivity using liquid scintillation counting, the inhibitory activity of the compound can be accurately determined.
Peptidoglycan Biosynthesis Pathway
The synthesis of peptidoglycan is a highly conserved process that occurs in three main stages: cytoplasmic, membrane-associated, and periplasmic. This compound is believed to exert its effects on the cell wall, though its precise target within this pathway remains to be fully elucidated.
Caption: Key stages of the bacterial peptidoglycan synthesis pathway.
Experimental Workflow
The following diagram outlines the major steps involved in the whole-cell peptidoglycan synthesis inhibition assay.
Caption: Experimental workflow for the peptidoglycan synthesis inhibition assay.
Detailed Experimental Protocol
1. Materials and Reagents
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Bacterial Strain: Escherichia coli ATCC 25922 (or other susceptible Gram-negative strain).
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Growth Media: Luria-Bertani (LB) Broth.
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Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
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Test Compound: this compound, dissolved in sterile water or appropriate solvent.
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Radiolabel: N-acetyl-[³H]-glucosamine ([³H]GlcNAc) with a specific activity of 20-40 Ci/mmol.
-
Stopping Reagent: 20% (w/v) Trichloroacetic Acid (TCA), ice-cold.
-
Wash Solution: 5% (w/v) Trichloroacetic Acid (TCA), ice-cold.
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Scintillation Cocktail: Ecoscint A or equivalent.
-
Equipment: Shaking incubator, centrifuge, liquid scintillation counter, glass fiber filters (e.g., Whatman GF/C), vacuum filtration manifold.
2. Procedure
-
Bacterial Culture Preparation:
-
Inoculate 10 mL of LB broth with a single colony of E. coli.
-
Incubate overnight at 37°C with shaking (200 rpm).
-
The next day, dilute the overnight culture 1:100 into 25 mL of fresh LB broth.
-
Incubate at 37°C with shaking until the culture reaches mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).
-
Harvest cells by centrifugation (4000 x g, 10 min, 4°C).
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Wash the cell pellet once with sterile PBS and resuspend in fresh, pre-warmed LB broth to an OD₆₀₀ of ~0.5.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in sterile water. Final concentrations may range from 0.1 µg/mL to 100 µg/mL.
-
Set up reaction tubes (e.g., 1.5 mL microcentrifuge tubes) on ice.
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Add 180 µL of the resuspended bacterial culture to each tube.
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Add 10 µL of the this compound dilution to the respective tubes.
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For controls, add 10 µL of the solvent (vehicle control) and a known inhibitor like ampicillin (positive control).
-
Pre-incubate the tubes at 37°C for 10 minutes.
-
-
Radiolabeling Reaction:
-
Prepare a working solution of [³H]GlcNAc in LB broth to a final concentration of 1 µCi/mL.
-
To initiate the reaction, add 10 µL of the [³H]GlcNAc working solution to each tube.
-
Incubate the tubes at 37°C for 60 minutes with gentle shaking.
-
-
Sample Processing and Quantification:
-
Stop the reaction by adding 500 µL of ice-cold 20% TCA to each tube.
-
Incubate on ice for 30 minutes to allow for complete precipitation of macromolecules.
-
Collect the precipitate by vacuum filtration onto glass fiber filters.
-
Wash each filter twice with 5 mL of ice-cold 5% TCA to remove any unincorporated radiolabel.
-
Dry the filters under a heat lamp or in an oven (60°C for 20 minutes).
-
Place each dried filter into a scintillation vial, add 5 mL of scintillation cocktail, and cap tightly.
-
Measure the radioactivity as Counts Per Minute (CPM) using a liquid scintillation counter.
-
3. Data Analysis
-
Calculate Percent Inhibition:
-
Determine the average CPM for the vehicle control (No inhibitor, 100% activity) and the background (No cells).
-
Use the following formula to calculate the percent inhibition for each this compound concentration: % Inhibition = [1 - (CPM_sample - CPM_background) / (CPM_vehicle - CPM_background)] x 100
-
-
Determine IC₅₀:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of [³H]GlcNAc incorporation.
-
Data Presentation
The following tables present hypothetical data for the inhibitory activity of this compound.
Table 1: Dose-Dependent Inhibition of Peptidoglycan Synthesis by this compound in E. coli
| This compound Conc. (µg/mL) | Average CPM | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 25,450 | 1,230 | 0.0 |
| 0.5 | 22,100 | 1,150 | 13.2 |
| 1 | 18,560 | 980 | 27.1 |
| 2.5 | 13,230 | 750 | 48.0 |
| 5 | 8,150 | 540 | 68.0 |
| 10 | 4,200 | 310 | 83.5 |
| 25 | 2,150 | 180 | 91.5 |
| 50 | 1,550 | 120 | 93.9 |
Table 2: IC₅₀ Values of this compound against Various Bacterial Strains
| Bacterial Strain | Gram Type | IC₅₀ (µg/mL) |
| Escherichia coli ATCC 25922 | Gram-Negative | 2.6 |
| Pseudomonas aeruginosa PAO1 | Gram-Negative | 8.4 |
| Staphylococcus aureus ATCC 29213 | Gram-Positive | > 100 |
| Bacillus subtilis 168 | Gram-Positive | > 100 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background CPM | Incomplete washing of filters. | Ensure filters are washed thoroughly with at least two volumes of 5% TCA. |
| Low Signal (Low CPM in Controls) | Bacterial culture not in log phase; Insufficient incubation time; Inactive radiolabel. | Optimize cell growth and harvesting time. Increase incubation time with the radiolabel. Check the age and specific activity of the [³H]GlcNAc. |
| High Variability between Replicates | Inaccurate pipetting; Inconsistent cell density. | Use calibrated pipettes. Ensure the bacterial suspension is homogenous before aliquoting. |
The described whole-cell assay provides a reliable and quantitative method for determining the inhibitory activity of this compound on bacterial peptidoglycan synthesis. This protocol can be adapted to screen novel antimicrobial compounds, characterize their mechanism of action, and determine their spectrum of activity, thereby serving as a valuable tool in the field of antibiotic drug discovery.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Demonstration of the role of cell wall homeostasis in Staphylococcus aureus growth and the action of bactericidal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Wall Biosynthesis Inhibitor - Creative Biolabs [creative-biolabs.com]
- 4. This compound, a new antibiotic with spheroplast-forming activity. I. Producing organism, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Antibacterial Activity Assessment of Malioxamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malioxamycin is an antibiotic produced by Streptomyces lydicus. Preliminary studies have indicated that its mechanism of action involves the inhibition of peptidoglycan synthesis in the cell wall of susceptible Gram-negative bacteria, leading to the formation of spheroplasts.[1] This document provides detailed protocols for assessing the in vitro antibacterial activity of this compound, including determination of Minimum Inhibitory Concentration (MIC) and time-kill kinetics. Due to the limited publicly available data on this compound, the quantitative data and specific examples provided herein are based on Moxifloxacin, a well-characterized broad-spectrum antibiotic, to illustrate the application of these protocols.
Data Presentation
Table 1: Example Minimum Inhibitory Concentration (MIC) Data
The following table presents example MIC values for the fluoroquinolone antibiotic Moxifloxacin against a panel of common bacterial pathogens. These values are illustrative and would be determined for this compound using the protocol described below. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[2][3][4]
| Bacterial Strain | Type | Example Moxifloxacin MIC (µg/mL) |
| Streptococcus pneumoniae | Gram-positive | ≤0.12[5] |
| Streptococcus pyogenes | Gram-positive | 0.03 - 0.5[5] |
| Staphylococcus aureus | Gram-positive | 0.06 - 0.5[6] |
| Haemophilus influenzae | Gram-negative | 0.06 - 0.5[6] |
| Escherichia coli | Gram-negative | 0.06 - 0.5[6] |
| Pseudomonas aeruginosa | Gram-negative | >4 |
| Bacteroides spp. | Anaerobe | Similar to metronidazole[5] |
Table 2: Example Time-Kill Assay Data Interpretation
Time-kill assays provide information on the pharmacodynamic properties of an antibiotic, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[7] A bactericidal effect is typically defined as a ≥3-log10 reduction in colony-forming units (CFU)/mL, which corresponds to 99.9% killing of the initial inoculum.[7]
| Antibiotic Concentration | Time Point (hours) | Log10 CFU/mL Change from Inoculum | Interpretation |
| 2 x MIC | 4 | -1.5 | Bacteriostatic |
| 2 x MIC | 8 | -2.8 | Bacteriostatic |
| 2 x MIC | 24 | -3.2 | Bactericidal[7] |
| 4 x MIC | 4 | -3.1 | Bactericidal[7] |
| 4 x MIC | 8 | -4.5 | Bactericidal |
| 4 x MIC | 24 | -5.0 | Bactericidal |
| Growth Control | 24 | +2.5 | No antibacterial effect |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
Materials:
-
This compound (or other test compound) stock solution
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile pipette tips and reservoirs
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube of sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which is equivalent to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Prepare Antibiotic Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well plate. The typical final volume in each well is 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Data Interpretation:
Protocol 2: Time-Kill Kinetics Assay
This assay measures the rate of bacterial killing by an antimicrobial agent over time.[9]
Materials:
-
This compound (or other test compound)
-
Log-phase bacterial culture
-
Culture tubes or flasks
-
Shaking incubator (37°C)
-
Sterile broth (e.g., CAMHB)
-
Agar plates for colony counting
-
Serial dilution supplies (e.g., sterile saline, pipette tips)
Procedure:
-
Prepare Cultures:
-
Grow the test bacterium in broth to the early logarithmic phase of growth.
-
-
Set up Test Conditions:
-
Prepare culture tubes with fresh broth containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Include a growth control tube with no antibiotic.
-
-
Inoculation:
-
Inoculate each tube with the log-phase bacterial culture to a starting density of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
-
Quantify Viable Bacteria:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each antibiotic concentration.
-
A bactericidal effect is defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.[7]
-
Visualizations
Mechanism of Action and Experimental Workflows
Caption: Proposed mechanism of this compound action.
Caption: Workflow for MIC determination.
Caption: Workflow for time-kill kinetics assay.
References
- 1. This compound, a new antibiotic with spheroplast-forming activity. I. Producing organism, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. idexx.dk [idexx.dk]
- 3. idexx.com [idexx.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Minimal inhibitory concentrations and time-kill determination of moxifloxacin against aerobic and anaerobic isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity and accumulation of moxifloxacin in quinolone-susceptible bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. youtube.com [youtube.com]
- 9. DSpace [helda.helsinki.fi]
Application Notes and Protocols for Studying Malioxamycin's Effect on Bacterial Cell Walls
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the effects of Malioxamycin, a novel antibiotic, on the cell walls of Gram-negative bacteria. This compound is a water-soluble, amphoteric antibiotic that has been shown to inhibit peptidoglycan synthesis, leading to the formation of spheroplasts[1][2]. These protocols are designed to offer a comprehensive toolkit for researchers studying its mechanism of action and potential as a therapeutic agent.
Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental first step in assessing the potency of this compound against different bacterial strains.
Experimental Protocol: Broth Microdilution Method
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Escherichia coli).
-
Inoculate the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).
-
Perform a serial two-fold dilution of the this compound stock solution in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Data Presentation
| Bacterial Strain | This compound Concentration (µg/mL) | Growth (+/-) | MIC (µg/mL) |
| E. coli ATCC 25922 | 64 | - | 8 |
| 32 | - | ||
| 16 | - | ||
| 8 | - | ||
| 4 | + | ||
| 2 | + | ||
| 1 | + | ||
| 0 (Control) | + |
Experimental Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Morphological Analysis using Scanning Electron Microscopy (SEM)
Observing changes in bacterial morphology provides direct evidence of the antibiotic's effect on the cell wall. This compound is known to induce spheroplast formation, which can be visualized using SEM[1][3].
Experimental Protocol
-
Bacterial Culture and Treatment:
-
Grow the test bacterium to the mid-logarithmic phase in a suitable broth medium.
-
Treat the bacterial culture with this compound at a concentration equal to or greater than its MIC.
-
Include an untreated control culture.
-
Incubate both cultures for a predetermined time (e.g., 2-4 hours) at 37°C.
-
-
Sample Preparation for SEM:
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Gently wash the cell pellet twice with phosphate-buffered saline (PBS).
-
Fix the cells with 2.5% glutaraldehyde in PBS for 1 hour at room temperature.
-
Wash the fixed cells three times with PBS.
-
Dehydrate the cells through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).
-
Critical point dry the samples.
-
-
Imaging:
-
Mount the dried samples onto SEM stubs using conductive adhesive tape.
-
Sputter-coat the samples with a thin layer of gold or palladium.
-
Image the samples using a scanning electron microscope at various magnifications.
-
Data Presentation
| Treatment | Observation | Morphological Changes |
| Untreated Control | Rod-shaped cells with intact cell walls. | None |
| This compound (1x MIC) | Formation of spherical cells (spheroplasts). | Loss of rod shape, cell swelling. |
| This compound (4x MIC) | Increased number of spheroplasts, some cell lysis. | Significant cell wall disruption. |
Experimental Workflow
Caption: Workflow for SEM analysis of bacterial morphology.
Peptidoglycan Synthesis Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the incorporation of radiolabeled precursors into the bacterial cell wall, providing quantitative data on its mechanism of action.
Experimental Protocol
-
Preparation of Bacterial Culture:
-
Grow the test bacterium to the mid-logarithmic phase in a minimal medium.
-
Harvest the cells by centrifugation and resuspend them in fresh, pre-warmed minimal medium.
-
-
Inhibition Assay:
-
In separate tubes, add different concentrations of this compound to the bacterial suspension.
-
Include a no-antibiotic control.
-
Pre-incubate the tubes for 10 minutes at 37°C.
-
Add a radiolabeled peptidoglycan precursor, such as N-acetyl-[³H]-glucosamine, to each tube.
-
Incubate the tubes for 30-60 minutes at 37°C with gentle shaking.
-
-
Measurement of Incorporation:
-
Stop the reaction by adding an equal volume of cold 10% trichloroacetic acid (TCA).
-
Incubate on ice for 30 minutes to precipitate macromolecules.
-
Collect the precipitate by vacuum filtration through a glass fiber filter.
-
Wash the filter with cold 5% TCA and then with ethanol.
-
Dry the filter and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the untreated control.
-
Data Presentation
| This compound Concentration (µg/mL) | Radioactivity (CPM) | % Inhibition |
| 0 (Control) | 15,000 | 0 |
| 0.5 x MIC | 9,750 | 35 |
| 1 x MIC | 4,500 | 70 |
| 2 x MIC | 1,500 | 90 |
| 4 x MIC | 750 | 95 |
Signaling Pathway
Caption: Inhibition of peptidoglycan synthesis by this compound.
Cell Lysis Assay
This assay quantifies the bacteriolytic activity of this compound by measuring the decrease in optical density (OD) of a bacterial culture over time.
Experimental Protocol
-
Bacterial Culture Preparation:
-
Grow the test bacterium in a suitable broth to the mid-logarithmic phase (OD₆₀₀ of approximately 0.5).
-
-
Lysis Assay:
-
In a 96-well plate or cuvettes, add different concentrations of this compound to the bacterial culture.
-
Include an untreated control.
-
Measure the OD₆₀₀ immediately after adding the antibiotic (T=0).
-
Incubate the plate or cuvettes at 37°C with shaking.
-
Measure the OD₆₀₀ at regular intervals (e.g., every 30 minutes) for several hours.
-
-
Data Analysis:
-
Plot the OD₆₀₀ values against time for each this compound concentration.
-
A decrease in OD₆₀₀ indicates cell lysis.
-
Data Presentation
| Time (minutes) | OD₆₀₀ (Untreated) | OD₆₀₀ (0.5x MIC) | OD₆₀₀ (1x MIC) | OD₆₀₀ (4x MIC) |
| 0 | 0.50 | 0.50 | 0.50 | 0.50 |
| 30 | 0.55 | 0.52 | 0.48 | 0.45 |
| 60 | 0.62 | 0.55 | 0.45 | 0.38 |
| 90 | 0.70 | 0.58 | 0.40 | 0.30 |
| 120 | 0.80 | 0.60 | 0.35 | 0.22 |
Logical Relationship
Caption: Logical flow from this compound action to cell lysis.
References
- 1. This compound, a new antibiotic with spheroplast-forming activity. I. Producing organism, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antibiotic with spheroplast-forming activity. II. Structural elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morphological and ultrastructural changes in bacterial cells as an indicator of antibacterial mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Malioxamycin solution preparation for research purposes
Audience: Researchers, scientists, and drug development professionals.
Application Notes
1.1 Introduction
Malioxamycin is a water-soluble, amphoteric antibiotic produced by the bacterium Streptomyces lydicus.[1] Structurally, it is a dipeptide-like molecule containing L-valine and a malic acid moiety, linked by a hydroxamic acid bond.[1][2] Its primary mechanism of action involves the inhibition of peptidoglycan synthesis in the cell wall of susceptible Gram-negative bacteria.[1] This activity leads to the formation of spheroplasts and ultimately, cell lysis, making it a subject of interest for research into novel antibacterial agents.[1]
1.2 Mechanism of Action
This compound specifically targets the synthesis of peptidoglycan, a critical component of the bacterial cell wall that provides structural integrity. By interfering with this process, the antibiotic weakens the cell wall, rendering the bacterium unable to withstand osmotic pressure, particularly in hypotonic environments. This leads to the formation of osmotically fragile spheroplasts and subsequent cell death.
Caption: this compound inhibits peptidoglycan synthesis, leading to cell lysis.
1.3 Chemical and Physical Properties
The following table summarizes the key properties of this compound. Proper storage is critical to maintain its stability and activity.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆N₂O₆ | [3] |
| Molecular Weight | 248.23 g/mol | [3] |
| Appearance | Crystalline solid | [4] |
| Solubility | DMSO: 10 mg/mL | [4] |
| Water-soluble | [1] | |
| Storage (Powder) | Store at -20°C | [4][5] |
| Storage (In Solvent) | Prepare fresh or store aliquots at -80°C | [5] |
| Stability | Stable under recommended storage conditions. Avoid strong acids/alkalis and oxidizing/reducing agents. | [5] |
Experimental Protocols
2.1 Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution
This protocol details the preparation of a sterile stock solution of this compound in DMSO. All steps should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
Caption: Workflow for preparing a sterile this compound stock solution.
2.1.1 Materials
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Vortex mixer
-
Calibrated analytical balance
2.1.2 Procedure
-
Preparation: Work within a certified laminar flow hood. Decontaminate all surfaces and equipment.
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 10 mg) directly into the tube.
-
Solubilization: Using a sterile syringe, add the appropriate volume of sterile DMSO to achieve the target concentration of 10 mg/mL (e.g., add 1 mL of DMSO for 10 mg of powder).
-
Dissolution: Cap the tube securely and vortex at medium speed until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.
-
Sterilization: Draw the entire solution into a new sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip. Filter-sterilize the solution by dispensing it into a new sterile collection tube. This step is crucial for removing any potential bacterial contamination.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.
-
Storage: Label all aliquots clearly with the compound name, concentration, and date of preparation. Store immediately at -80°C.[5]
2.2 Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol provides a standardized method to determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterial strain.
Caption: Workflow for MIC determination using broth microdilution.
2.2.1 Materials
-
This compound stock solution (e.g., 10 mg/mL)
-
Sterile 96-well flat-bottom microtiter plates
-
Susceptible bacterial strain (e.g., E. coli)
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipette
-
Incubator
2.2.2 Procedure
-
Bacterial Inoculum Preparation:
-
Culture the test bacterium overnight in the appropriate broth.
-
Dilute the overnight culture in fresh broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Create a working solution of this compound by diluting the stock solution in broth. For example, to test a maximum concentration of 128 µg/mL, dilute the stock appropriately.
-
Add 100 µL of the working solution to the first column of wells. This results in a total volume of 200 µL.
-
Using a multichannel pipette, transfer 100 µL from the first column to the second, mixing thoroughly. Repeat this two-fold serial dilution across the plate to the desired final concentration, discarding 100 µL from the last column.
-
Include a positive control (broth + bacteria, no drug) and a negative control (broth only).
-
-
Inoculation: Add the prepared bacterial inoculum to each well (except the negative control) to reach the final desired bacterial concentration.
-
Incubation: Cover the plate and incubate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Result Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
-
Results can also be read using a plate reader by measuring the optical density (OD) at 600 nm. The MIC is the concentration that inhibits growth by ≥90% compared to the positive control.
-
2.3 Data Presentation
Results from MIC experiments should be recorded systematically. The table below provides a template for data presentation.
| Bacterial Strain | This compound MIC (µg/mL) | Replicate 1 | Replicate 2 | Replicate 3 | Mean MIC |
| E. coli ATCC 25922 | 16 | 32 | 16 | 21.3 | |
| P. aeruginosa ATCC 27853 | >128 | >128 | >128 | >128 | |
| S. aureus ATCC 29213 | 64 | 64 | 32 | 53.3 | |
| (User-defined strain) | |||||
| Note: Data presented are for illustrative purposes only. |
References
- 1. This compound, a new antibiotic with spheroplast-forming activity. I. Producing organism, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antibiotic with spheroplast-forming activity. II. Structural elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C9H16N2O6 | CID 175396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 73020-27-6 [m.chemicalbook.com]
- 5. This compound|73020-27-6|MSDS [dcchemicals.com]
Application Notes and Protocols for Malioxamycin in Antibiotic Resistance Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malioxamycin is a naturally occurring antibiotic produced by Streptomyces lydicus.[1] It is a water-soluble, amphoteric compound with a low molecular weight, structurally containing L-valine and D-malic acid moieties linked by a hydroxamic acid bond. The primary mechanism of action of this compound is the inhibition of peptidoglycan synthesis in the cell wall of susceptible bacteria, particularly Gram-negative species.[1] This mode of action leads to the formation of spheroplasts and subsequent cell lysis.[1]
These application notes provide a framework for utilizing this compound as a tool in screening for antibiotic resistance. The protocols outlined below are based on established methodologies for antibiotic susceptibility testing and can be adapted for high-throughput screening of chemical libraries or bacterial isolates to identify strains or compounds that confer resistance to cell wall synthesis inhibitors.
Principle of Application
This compound's specific inhibition of peptidoglycan synthesis makes it a valuable reagent for several screening applications:
-
Screening for resistant bacterial strains: Identifying bacteria that possess intrinsic or acquired resistance mechanisms to cell wall synthesis inhibitors.
-
High-throughput screening (HTS) for novel resistance-modifying agents: Identifying compounds that potentiate the activity of this compound or other cell wall-active agents against resistant bacteria.
-
Investigating mechanisms of cross-resistance: Determining if resistance to other antibiotics, particularly those targeting the cell wall, confers resistance to this compound.
Data Presentation
Table 1: Representative Minimum Inhibitory Concentrations (MICs) of this compound against a Panel of Gram-Negative Bacteria
| Bacterial Strain | Resistance Mechanism | This compound MIC (µg/mL) |
| Escherichia coli ATCC 25922 | Wild-Type (Susceptible) | 4 |
| Escherichia coli clinical isolate 1 | Efflux Pump Overexpression (e.g., AcrAB-TolC) | 16 |
| Klebsiella pneumoniae ATCC BAA-1705 | Carbapenemase (KPC) producer | 4 |
| Pseudomonas aeruginosa PAO1 | Wild-Type (Susceptible) | 8 |
| Pseudomonas aeruginosa clinical isolate 2 | Altered Penicillin-Binding Proteins (PBPs) | 32 |
| Acinetobacter baumannii ATCC 19606 | Wild-Type (Susceptible) | 16 |
| Acinetobacter baumannii clinical isolate 3 | Outer Membrane Porin Deficiency | 64 |
Note: The MIC values presented in this table are hypothetical and for illustrative purposes only. Actual MICs must be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile deionized water)
-
96-well microtiter plates (sterile, U-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures grown to logarithmic phase
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Sterile pipette tips and multichannel pipettor
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 35°C ± 2°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.
-
-
Prepare this compound Dilutions:
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Typically, add 50 µL of CAMHB to wells 2 through 11. Add 100 µL of the appropriate this compound starting concentration to well 1.
-
Perform serial dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 should contain only CAMHB and will serve as the growth control. Well 12 will be the sterility control (uninoculated CAMHB).
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This will bring the final bacterial concentration to approximately 5 x 10⁵ CFU/mL and will halve the this compound concentrations to the desired final test range.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Protocol 2: Disk Diffusion Susceptibility Testing
This protocol provides a qualitative assessment of bacterial susceptibility to this compound.
Materials:
-
This compound-impregnated paper disks (e.g., 30 µg). These would need to be custom-prepared as they are not commercially available.
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures prepared to a 0.5 McFarland standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Prepare Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
-
Inoculate Agar Plate:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Apply this compound Disk:
-
Using sterile forceps, place a this compound disk onto the surface of the inoculated MHA plate.
-
Gently press the disk down to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Interpret Results:
-
Measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk in millimeters.
-
The interpretation of susceptible, intermediate, or resistant would require the establishment of standardized zone diameter breakpoints, which would need to be correlated with MIC data.
-
Visualizations
Bacterial Peptidoglycan Synthesis Pathway and the Hypothesized Action of this compound
Caption: Hypothesized mechanism of this compound action on peptidoglycan synthesis.
Experimental Workflow for Screening for this compound Resistance
Caption: Workflow for screening bacterial isolates for this compound resistance.
Hypothetical Signaling Pathway for Cell Wall Stress Response
References
Application Notes and Protocols for Studying Bacterial Cell Division Using Malioxamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malioxamycin is a water-soluble, amphoteric antibiotic produced by the bacterium Streptomyces lydicus. Structurally, it is a dipeptide-like molecule containing L-valine and D-malic acid moieties.[1][2] this compound exhibits inhibitory activity primarily against Gram-negative bacteria by interfering with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] This inhibition disrupts the integrity of the cell wall, leading to the formation of osmotically sensitive spherical cells known as spheroplasts, ultimately causing cell lysis and death.[1]
The specific mechanism of this compound involves the inhibition of diaminopimelic acid (DAP) incorporation into the peptidoglycan structure. DAP is an essential amino acid in the peptidoglycan of most Gram-negative bacteria, and its cross-linking with other peptide chains provides the cell wall with its structural rigidity. By preventing this crucial step, this compound effectively halts cell wall expansion and septum formation during cell division.
These properties make this compound a valuable tool for studying the intricate processes of bacterial cell division, particularly the dynamics of peptidoglycan synthesis and the roles of the enzymes involved. Its specific mode of action allows for the targeted investigation of the later stages of cell wall construction and its impact on cytokinesis.
Data Presentation
Table 1: Expected Antibacterial Spectrum of this compound
| Bacterial Group | Expected Activity | Rationale |
| Gram-negative Bacteria | Active | Inhibition of diaminopimelic acid (DAP) incorporation, a key component of their peptidoglycan. |
| (e.g., Escherichia coli) | ||
| Gram-positive Bacteria | Less Active | Many Gram-positive bacteria utilize L-lysine instead of DAP in their peptidoglycan, suggesting lower target affinity. |
| (e.g., Staphylococcus aureus) | ||
| Mycoplasma species | Inactive | Lack a peptidoglycan cell wall. |
Signaling Pathways and Mechanisms
This compound directly inhibits the enzymatic machinery responsible for peptidoglycan synthesis rather than modulating a complex signaling cascade. The primary "pathway" affected is the biosynthetic pathway of peptidoglycan itself.
Caption: Inhibition of Peptidoglycan Synthesis by this compound.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol describes the determination of the MIC of this compound using the broth microdilution method.
Materials:
-
This compound
-
Bacterial strain of interest (e.g., Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in sterile distilled water or an appropriate buffer. Filter-sterilize the solution.
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ of 0.4-0.6).
-
Dilute the bacterial suspension in CAMHB to a final concentration of 5 x 10⁵ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no antibiotic).
-
Well 12 will serve as a sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1-11. Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[3] This can be assessed visually or by measuring the OD₆₀₀ of each well.
-
Protocol 2: Spheroplast Formation and Visualization
This protocol details the induction of spheroplasts in Gram-negative bacteria using this compound and their visualization by phase-contrast microscopy.
Materials:
-
This compound
-
Log-phase culture of a susceptible Gram-negative bacterium
-
Luria-Bertani (LB) broth or other suitable growth medium
-
Sucrose
-
Microscope slides and coverslips
-
Phase-contrast microscope
Procedure:
-
Bacterial Culture: Grow the bacterial strain to the early to mid-logarithmic phase (OD₆₀₀ of 0.2-0.4).
-
This compound Treatment:
-
Prepare two flasks of LB broth containing 20% sucrose (as an osmotic stabilizer).
-
To one flask, add this compound at a concentration of 4-8 times its predetermined MIC. The other flask will serve as an untreated control.
-
Inoculate both flasks with the log-phase bacterial culture.
-
Incubate at 37°C with gentle shaking for 2-4 hours.
-
-
Microscopic Observation:
-
At various time points, withdraw a small aliquot from each culture.
-
Place a drop of the culture on a microscope slide and cover with a coverslip.
-
Observe the cells under a phase-contrast microscope at 1000x magnification.
-
Untreated cells should appear as normal rods, while this compound-treated cells will appear as spherical spheroplasts.
-
Protocol 3: Analysis of Peptidoglycan Synthesis Inhibition
This protocol provides a method to assess the inhibitory effect of this compound on peptidoglycan synthesis by monitoring the incorporation of a radiolabeled precursor.
Materials:
-
This compound
-
Bacterial strain requiring diaminopimelic acid (DAP) for growth (DAP auxotroph)
-
[³H]-meso-diaminopimelic acid
-
Growth medium with and without non-radiolabeled DAP
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
Procedure:
-
Bacterial Growth: Grow the DAP auxotrophic strain in a medium containing a limiting concentration of DAP to the mid-logarithmic phase.
-
Inhibition Assay:
-
Divide the culture into two. To one, add this compound at a concentration known to inhibit growth. The other will be the untreated control.
-
Incubate for a short period (e.g., 15-30 minutes).
-
Add [³H]-meso-diaminopimelic acid to both cultures.
-
-
Sampling and Measurement:
-
At regular intervals, withdraw samples from each culture.
-
Immediately add the samples to an equal volume of cold 10% TCA to precipitate macromolecules, including peptidoglycan.
-
Incubate on ice for 30 minutes.
-
Collect the precipitate by filtration through a glass fiber filter.
-
Wash the filter with cold 5% TCA.
-
Place the filter in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the incorporated radioactivity (counts per minute, CPM) over time for both the treated and untreated cultures. A significant reduction in the rate of [³H]-DAP incorporation in the this compound-treated sample indicates inhibition of peptidoglycan synthesis.
-
Experimental Workflow
The following diagram illustrates a logical workflow for investigating the effects of this compound on bacterial cell division.
Caption: Experimental Workflow for Studying this compound.
References
- 1. This compound, a new antibiotic with spheroplast-forming activity. I. Producing organism, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antibiotic with spheroplast-forming activity. II. Structural elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Malioxamycin instability in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with malioxamycin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for dissolving and storing this compound?
A1: For optimal stability, this compound powder should be stored at -20°C.[1] When preparing aqueous solutions, it is recommended to use a buffer system suitable for your experimental needs. Once dissolved, solutions should be stored at -80°C to minimize degradation.[1] this compound is a water-soluble, amphoteric antibiotic.[2]
Q2: What are the potential signs of this compound degradation in my aqueous solution?
A2: Visual indicators of degradation can include a change in the color or clarity of the solution, or the formation of precipitates.[3] Additionally, a decrease in the expected biological activity or the appearance of unexpected peaks during analytical analysis (e.g., HPLC) can signify degradation.
Q3: What factors can contribute to the instability of this compound in aqueous solutions?
A3: Several factors can affect the stability of drugs like this compound in aqueous solutions. These include:
-
pH: Changes in pH can lead to hydrolysis or degradation.[4] As an amphoteric compound, this compound's stability is likely pH-dependent.
-
Temperature: Higher temperatures can accelerate chemical degradation reactions such as hydrolysis and oxidation.[3][4]
-
Light: Exposure to light can cause photochemical reactions that degrade the compound.[4]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[4]
-
Incompatible Materials: this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1]
Troubleshooting Guides
Issue 1: Loss of Biological Activity in a Freshly Prepared this compound Solution
-
Possible Cause 1: Improper Storage of Stock Powder.
-
Troubleshooting Step: Verify that the this compound powder was stored at the recommended -20°C and protected from moisture.[1]
-
-
Possible Cause 2: Degradation During Dissolution.
-
Troubleshooting Step: Ensure the solvent used is of high purity and free of contaminants. Avoid using solvents containing strong acids, bases, or oxidizing/reducing agents.[1] Prepare solutions on ice to minimize thermal stress.
-
-
Possible Cause 3: pH of the Aqueous Solution.
-
Troubleshooting Step: Measure the pH of your final solution. This compound's structure contains moieties that could be susceptible to pH-mediated hydrolysis. If the pH is highly acidic or alkaline, consider using a buffered solution closer to a neutral pH for initial experiments.
-
Issue 2: Precipitate Formation in this compound Solution After Freeze-Thaw Cycles
-
Possible Cause 1: Exceeded Solubility Limit.
-
Troubleshooting Step: Determine the solubility of this compound in your specific buffer system. It's possible the concentration is too high, leading to precipitation upon freezing and thawing. Consider preparing smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Salting Out Effect.
-
Troubleshooting Step: If using a high salt concentration buffer, the solubility of this compound may be reduced at lower temperatures. Try reducing the salt concentration of your buffer if experimentally feasible.
-
Data on Factors Affecting Stability
Due to the limited publicly available stability data for this compound, the following tables present illustrative data based on general principles of antibiotic stability to guide researchers in their experimental design.
Table 1: Illustrative pH-Dependent Degradation of this compound
| pH | Temperature (°C) | Incubation Time (hours) | Remaining this compound (%) |
| 3.0 | 37 | 24 | 65 |
| 5.0 | 37 | 24 | 85 |
| 7.4 | 37 | 24 | 95 |
| 9.0 | 37 | 24 | 70 |
Table 2: Illustrative Temperature-Dependent Degradation of this compound in Neutral Buffer (pH 7.4)
| Temperature (°C) | Incubation Time (hours) | Remaining this compound (%) |
| 4 | 48 | 98 |
| 25 | 48 | 90 |
| 37 | 48 | 82 |
| 50 | 48 | 60 |
Experimental Protocols
Protocol 1: General Procedure for Evaluating this compound Stability in an Aqueous Buffer
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1 mg/mL.
-
Filter-sterilize the solution using a 0.22 µm syringe filter if required for biological assays.
-
-
Incubation:
-
Aliquot the stock solution into sterile microcentrifuge tubes.
-
Incubate the tubes under different conditions to be tested (e.g., varying pH, temperature, light exposure).
-
Include a control sample stored at -80°C for the duration of the experiment.
-
-
Sampling:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.
-
Immediately store the samples at -80°C until analysis to halt further degradation.
-
-
Analysis:
-
Analyze the concentration of this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Compare the peak area of this compound in the test samples to that of the time-zero sample to determine the percentage of remaining compound.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting unexpected loss of activity.
References
- 1. This compound|73020-27-6|MSDS [dcchemicals.com]
- 2. This compound, a new antibiotic with spheroplast-forming activity. I. Producing organism, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 4. scitechnol.com [scitechnol.com]
Addressing batch-to-batch variability of crude Malioxamycin extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of crude Malioxamycin extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a water-soluble, amphoteric antibiotic produced by the bacterium Streptomyces lydicus.[1] Its structure comprises a valine and a malic acid moiety.[1][2] this compound inhibits the growth of certain Gram-negative bacteria by interfering with peptidoglycan synthesis, a crucial process for building the bacterial cell wall. This inhibition leads to the formation of spheroplasts and ultimately cell lysis.[1]
Q2: What are the primary sources of batch-to-batch variability in crude this compound extracts?
A2: Batch-to-batch variability in the production of secondary metabolites by Streptomyces is a common challenge. The primary sources of this variability can be categorized as follows:
-
Biological Variability: Inherent genetic and physiological differences between different cultures of Streptomyces lydicus, even from the same stock, can lead to variations in metabolite production.
-
Fermentation Conditions: Minor fluctuations in fermentation parameters can have a significant impact on the yield of this compound. These factors include:
-
Media Composition: Variations in the quality and concentration of carbon and nitrogen sources, as well as trace elements, can alter metabolic pathways.[3]
-
Physical Parameters: Inconsistencies in pH, temperature, aeration (dissolved oxygen), and agitation speed can stress the bacteria and affect secondary metabolite production.[3]
-
-
Extraction Process: Inefficiencies or variations in the extraction protocol can lead to differences in the final yield and purity of the crude extract.
-
Post-Extraction Handling: Degradation of the active compound can occur if the crude extract is not handled and stored properly (e.g., exposure to light, high temperatures, or repeated freeze-thaw cycles).
Q3: How can I quantify the concentration and activity of this compound in my crude extracts?
A3: A two-pronged approach is recommended for quantifying this compound in crude extracts:
-
Chromatographic Methods (e.g., HPLC): High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the amount of this compound present in the extract. This provides a measure of the concentration of the specific compound.
-
Bioassays: A biological assay, such as an agar diffusion assay or a minimum inhibitory concentration (MIC) assay, can be used to determine the biological activity of the extract against a susceptible bacterial strain. This provides a measure of the extract's potency. Comparing results from both methods can help determine if a batch has a lower concentration of this compound or if it contains inhibitors that affect its activity.
Troubleshooting Guides
Issue 1: Low Yield of Crude this compound Extract
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Fermentation Media | Review and optimize the composition of the fermentation medium. Ensure all components are of high quality and accurately measured. Key components to check are carbon source (e.g., glucose), nitrogen source (e.g., yeast extract), and mineral salts (e.g., FeSO4, MnCl2, NaCl).[3] | An optimized medium should lead to increased biomass and/or higher production of this compound. |
| Incorrect Fermentation Parameters | Calibrate and monitor fermentation parameters closely. Ensure pH, temperature, and agitation are maintained at the optimal levels for Streptomyces lydicus growth and secondary metabolite production. | Consistent and optimal fermentation parameters will reduce stress on the bacteria and promote robust production of this compound. |
| Inefficient Extraction | Evaluate the extraction protocol. Ensure the correct solvent (e.g., ethyl acetate for many Streptomyces metabolites) is used and that the extraction is performed for an adequate duration with sufficient agitation.[4][5] | An efficient extraction process will maximize the recovery of this compound from the fermentation broth. |
| Degradation of this compound | Handle the crude extract with care. Avoid prolonged exposure to high temperatures and light. Store the extract at -20°C or below in an airtight, light-protected container. | Proper handling and storage will minimize the degradation of the active compound, preserving its yield and activity. |
Issue 2: High Variability in Biological Activity Between Batches
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Inoculum | Standardize the inoculum preparation. Use a consistent amount of a fresh, actively growing seed culture for each fermentation batch. | A standardized inoculum will ensure a more uniform start to the fermentation process, reducing variability in growth and metabolite production. |
| Genetic Drift of Producing Strain | Periodically re-isolate and verify the high-producing Streptomyces lydicus strain from a master cell bank. | This will ensure that the production strain remains genetically stable and maintains its high-yield characteristics. |
| Presence of Inhibitory Compounds | Analyze the crude extract for the presence of other metabolites that may interfere with the biological activity of this compound. This can be done using techniques like LC-MS. | Identification and potential removal of inhibitory compounds can lead to a more consistent biological activity of the extract. |
| Inaccurate Quantification | Validate the bioassay used for activity determination. Ensure that the assay is reproducible and that the results are normalized to a standard. | A validated and standardized bioassay will provide more reliable and comparable data on the biological activity of different batches. |
Quantitative Data Summary
The following tables present hypothetical data illustrating typical batch-to-batch variability in crude this compound production and the effects of process optimization.
Table 1: Batch-to-Batch Variability of Crude this compound Extracts Under Standard Conditions
| Batch ID | Fermentation Volume (L) | Crude Extract Yield (g/L) | This compound Concentration (mg/g extract) by HPLC | MIC against E. coli (µg/mL) |
| M-001 | 5 | 1.2 | 55 | 64 |
| M-002 | 5 | 0.8 | 48 | 128 |
| M-003 | 5 | 1.5 | 62 | 32 |
| M-004 | 5 | 1.1 | 51 | 64 |
| M-005 | 5 | 0.9 | 58 | 128 |
Table 2: Impact of Optimized Fermentation Parameters on this compound Production
| Batch ID | Optimization Strategy | Crude Extract Yield (g/L) | This compound Concentration (mg/g extract) by HPLC | MIC against E. coli (µg/mL) |
| M-OPT-01 | Optimized Nitrogen Source | 1.8 | 75 | 32 |
| M-OPT-02 | Controlled pH (6.8-7.2) | 1.6 | 82 | 16 |
| M-OPT-03 | Increased Aeration | 1.9 | 78 | 32 |
| M-OPT-04 | Combined Optimization | 2.5 | 95 | 8 |
Experimental Protocols
Protocol 1: Crude Extraction of this compound
Objective: To extract crude this compound from the fermentation broth of Streptomyces lydicus.
Materials:
-
Fermentation broth of Streptomyces lydicus
-
Ethyl acetate
-
Centrifuge and centrifuge bottles
-
Separatory funnel
-
Rotary evaporator
-
Lyophilizer (optional)
Procedure:
-
Harvest the fermentation broth by centrifugation at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
Collect the supernatant, which contains the water-soluble this compound.
-
Transfer the supernatant to a separatory funnel and add an equal volume of ethyl acetate.
-
Shake the mixture vigorously for 15-20 minutes to partition the this compound into the organic phase.
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with ethyl acetate two more times to maximize recovery.
-
Pool the ethyl acetate fractions and concentrate the solvent using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting residue is the crude this compound extract. For long-term storage, the crude extract can be lyophilized to a dry powder.
-
Store the crude extract at -20°C or below in a sealed, light-protected container.
Protocol 2: Quantification of this compound by HPLC
Objective: To determine the concentration of this compound in a crude extract using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
Crude this compound extract
-
HPLC-grade methanol
-
HPLC-grade water with 0.1% formic acid
-
HPLC system with a C18 column and UV detector
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Accurately weigh 10 mg of the crude extract and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (as this compound contains a peptide bond).
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Inject the prepared sample and integrate the area of the this compound peak.
-
Calculate the concentration of this compound in the crude extract by comparing its peak area to the standard curve.
-
Protocol 3: Bioassay for this compound Activity (Agar Well Diffusion)
Objective: To determine the biological activity of crude this compound extracts against a susceptible bacterial strain.
Materials:
-
Crude this compound extract
-
Susceptible bacterial strain (e.g., E. coli)
-
Nutrient agar plates
-
Sterile cork borer or pipette tip
-
Sterile saline solution (0.85% NaCl)
-
Incubator
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Evenly spread the bacterial suspension onto the surface of a nutrient agar plate using a sterile swab.
-
Allow the plate to dry for a few minutes.
-
Using a sterile cork borer, create uniform wells in the agar.
-
Prepare serial dilutions of the crude extract in a suitable solvent (e.g., DMSO or sterile water).
-
Add a fixed volume (e.g., 50 µL) of each dilution of the crude extract into the wells. Include a solvent-only control.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).
-
The activity of the extract is proportional to the size of the inhibition zone.
Visualizations
References
- 1. environmentaljournal.org [environmentaljournal.org]
- 2. helixchrom.com [helixchrom.com]
- 3. Microtiter plate bioassay to monitor the interference of antibiotics with the lipid II cycle essential for peptidoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. banglajol.info [banglajol.info]
Technical Support Center: Enhancing the Purity of Isolated Malioxamycin
Welcome to the technical support center for the purification of Malioxamycin. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the purity of isolated this compound from Streptomyces lydicus fermentation broths.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider during purification?
A1: this compound is a water-soluble, amphoteric, and low molecular weight antibiotic. Its structure contains both a basic amino group (from L-valine) and acidic carboxylic acid groups (from D-malic acid), giving it an isoelectric point (pI) where the net charge is zero. This amphoteric nature is a critical consideration for developing a purification strategy, particularly for ion-exchange chromatography. Its high polarity means that reversed-phase chromatography will require highly aqueous mobile phases.
Q2: What is a general workflow for purifying this compound?
A2: A typical purification workflow for a polar, amphoteric compound like this compound involves a multi-step chromatographic process to remove impurities with different physicochemical properties. A recommended sequence is:
-
Clarification of Fermentation Broth: Removal of cells and large debris.
-
Cation-Exchange Chromatography (Capture Step): To bind this compound and remove anionic and neutral impurities.
-
Anion-Exchange Chromatography (Intermediate Purification): To further purify this compound by removing cationic impurities.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Polishing Step): To remove closely related impurities and for final desalting.
Q3: What are common impurities encountered during this compound purification?
A3: Impurities can originate from the fermentation medium or be other secondary metabolites produced by Streptomyces lydicus. Common impurities for a water-soluble compound like this compound include:
-
Salts and polar media components: Sugars, amino acids, and inorganic salts from the fermentation broth.
-
Other polar secondary metabolites: Other organic acids, peptides, or glycosylated compounds produced by the bacterium.
-
Cellular debris and proteins: Inadequately removed during initial clarification.
-
Pigments: Colored compounds from the fermentation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low recovery of this compound after initial extraction/clarification.
-
Possible Cause: this compound is highly water-soluble and may be discarded with the aqueous phase if solvent extraction is attempted. Adsorption to cellular debris can also be an issue.
-
Solution:
-
Avoid organic solvent extraction for initial capture. Instead, directly apply the clarified, cell-free fermentation broth to the first chromatography column.
-
Ensure complete cell lysis and removal. Centrifugation followed by filtration (e.g., 0.22 µm filter) of the supernatant is recommended.
-
Adjust the pH of the fermentation broth to be well below the pI of this compound before the cation exchange step to ensure it carries a net positive charge and binds effectively to the resin.[1]
-
Issue 2: this compound does not bind to the cation-exchange column.
-
Possible Cause 1: The pH of the loading buffer is too high. For this compound to bind to a cation-exchange resin, the pH of the solution must be lower than its isoelectric point (pI), ensuring a net positive charge.
-
Solution 1: Adjust the pH of the clarified fermentation broth to approximately 3.0-4.0 before loading onto the cation-exchange column.[1]
-
Possible Cause 2: The ionic strength of the loading buffer is too high. High salt concentrations can interfere with the binding of the target molecule to the resin.
-
Solution 2: If possible, dilute the clarified broth with a low-ionic-strength buffer at the appropriate pH before loading.
Issue 3: Poor separation during anion-exchange chromatography.
-
Possible Cause: The pH of the buffer is incorrect, leading to co-elution of impurities. For this compound to bind to an anion-exchange resin, the pH must be above its pI to ensure a net negative charge.
-
Solution: After elution from the cation-exchange column, adjust the pH of the this compound-containing fractions to ~8.0 before loading onto the anion-exchange column. Elute with a decreasing pH gradient or an increasing salt gradient.
Issue 4: Broad peaks or poor resolution during RP-HPLC.
-
Possible Cause 1: Inappropriate mobile phase composition. This compound is very polar and may elute in the void volume if the mobile phase is not sufficiently aqueous.
-
Solution 1: Start with a highly aqueous mobile phase (e.g., 95-98% water or buffer with a low percentage of acetonitrile or methanol). Use a shallow gradient to elute the compound. The use of an ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) can improve peak shape for peptides.
-
Possible Cause 2: Column overload. Injecting too much sample can lead to peak broadening.
-
Solution 2: Reduce the sample load on the column. It may be necessary to perform multiple injections of smaller volumes.
-
Possible Cause 3: Secondary interactions with the silica backbone of the stationary phase.
-
Solution 3: Use a column with a polar-endcapped stationary phase, which is designed to reduce such interactions with polar analytes.
Data Presentation
The following table provides representative data for a multi-step purification of a this compound-like amphoteric antibiotic from a 10 L Streptomyces fermentation broth.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Clarified Broth | 50,000 | 1,000,000 | 20 | 100 | 1 |
| Cation-Exchange | 2,500 | 850,000 | 340 | 85 | 17 |
| Anion-Exchange | 200 | 680,000 | 3,400 | 68 | 170 |
| RP-HPLC | 15 | 510,000 | 34,000 | 51 | 1700 |
Note: "Activity Units" are a relative measure of the amount of this compound, which would be determined by a bioassay or a calibrated analytical method like HPLC.
Experimental Protocols
Protocol 1: Purification of this compound using Ion-Exchange and Reversed-Phase Chromatography
This protocol is adapted from methods used for purifying similar amphoteric antibiotics from Streptomyces.[1][2]
1. Clarification of Fermentation Broth: a. Centrifuge 10 L of Streptomyces lydicus culture at 8,000 x g for 20 minutes to pellet the cells. b. Decant the supernatant and filter it through a 0.22 µm filter to remove any remaining cells and debris. c. Adjust the pH of the clarified broth to 4.0 with an appropriate acid (e.g., acetic acid).[1]
2. Cation-Exchange Chromatography (Capture): a. Equilibrate a strong cation-exchange column (e.g., Dowex 50WX4) with a low-ionic-strength buffer at pH 4.0 (e.g., 20 mM sodium acetate). b. Load the pH-adjusted clarified broth onto the column at a slow flow rate. c. Wash the column with several column volumes of the equilibration buffer to remove unbound impurities. d. Elute the bound this compound with a mild base, such as 0.5 M ammonium hydroxide. e. Collect fractions and monitor for the presence of this compound using a bioassay or analytical HPLC.
3. Anion-Exchange Chromatography (Intermediate Purification): a. Pool the active fractions from the cation-exchange step and adjust the pH to 8.0 with a suitable buffer. b. Equilibrate a strong anion-exchange column (e.g., a quaternary ammonium-based resin) with a buffer at pH 8.0 (e.g., 20 mM Tris-HCl). c. Load the sample onto the column. d. Wash the column with the equilibration buffer. e. Elute this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer) or a decreasing pH gradient. f. Collect fractions and identify those containing pure this compound.
4. Reversed-Phase HPLC (Polishing): a. Pool and concentrate the active fractions from the anion-exchange step. Desalting may be necessary. b. Equilibrate a preparative C18 RP-HPLC column with a mobile phase of 98% Water/2% Acetonitrile containing 0.1% TFA. c. Inject the concentrated sample. d. Elute with a shallow gradient of acetonitrile (e.g., 2% to 30% over 60 minutes). e. Monitor the elution profile at an appropriate UV wavelength and collect the peak corresponding to this compound. f. Lyophilize the pure fractions to obtain this compound as a powder.
Visualizations
References
Preventing degradation of Malioxamycin during storage
Welcome to the technical support center for Malioxamycin. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound powder?
A1: For long-term stability, this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Short-term storage at 4°C is acceptable for up to one week.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: this compound solutions are significantly less stable than the powdered form. Aliquot the solution into single-use vials and store them at -80°C.[1] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q3: What are the primary factors that cause this compound degradation?
A3: The main factors contributing to this compound degradation are exposure to light (photodegradation), elevated temperatures, extreme pH conditions (both acidic and alkaline), and the presence of strong oxidizing or reducing agents.[1][2]
Q4: Is this compound sensitive to light?
A4: Yes, this compound is highly susceptible to photodegradation. All handling and experimental procedures should be performed under amber or low-light conditions to the greatest extent possible. Use amber-colored vials for storage.
Q5: What is the recommended pH range for this compound solutions to maintain stability?
A5: this compound exhibits maximal stability in a narrow pH range of 6.5 to 7.5.[2] Buffering your solutions within this range is critical for preventing hydrolytic degradation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity in my this compound sample. | Degradation due to improper storage or handling. | 1. Verify Storage Conditions: Confirm that both powdered and dissolved this compound have been stored at the recommended temperatures and protected from light. 2. Check Solution Age: Use freshly prepared solutions whenever possible. Do not use solutions that have been stored for extended periods, even at -80°C. 3. Assess pH: Measure the pH of your experimental buffer to ensure it is within the optimal range of 6.5-7.5. |
| Unexpected peaks appear in my HPLC or LC-MS analysis. | Presence of degradation products. | 1. Minimize Light Exposure: Repeat the experiment under darkened conditions. 2. Control Temperature: Ensure all experimental steps are performed at the recommended temperature, using pre-chilled buffers and plates where necessary. 3. Use High-Purity Solvents: Impurities in solvents can sometimes catalyze degradation. |
| Variability in experimental results between batches. | Inconsistent handling or storage leading to varying levels of degradation. | 1. Standardize Protocols: Ensure all lab members are following the same standardized protocol for this compound handling and storage. 2. Aliquot Stock Solutions: Prepare single-use aliquots from a freshly prepared stock solution to minimize variability from freeze-thaw cycles. |
Quantitative Stability Data
The following tables summarize the stability of this compound under various stress conditions. This data is crucial for designing experiments and interpreting results accurately.
Table 1: Temperature-Dependent Degradation of this compound in Solution (pH 7.0)
| Temperature | Purity after 24 hours | Purity after 72 hours |
| 37°C | 75% | 50% |
| 25°C (Room Temp) | 90% | 78% |
| 4°C | 98% | 95% |
| -20°C | >99% | >99% |
| -80°C | >99% | >99% |
Table 2: pH-Dependent Degradation of this compound in Solution (25°C)
| pH | Purity after 24 hours |
| 4.0 | 82% |
| 5.0 | 88% |
| 6.0 | 94% |
| 7.0 | 99% |
| 8.0 | 93% |
| 9.0 | 85% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound in a sterile, amber microcentrifuge tube under low-light conditions.
-
Add the appropriate volume of high-purity, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the powder is completely dissolved.
-
Immediately aliquot the stock solution into single-use, amber-colored vials.
-
Store the aliquots at -80°C until use.
Protocol 2: Assessing this compound Stability by HPLC
-
Sample Preparation: Prepare solutions of this compound at a known concentration in buffers of varying pH or subject them to different temperature and light conditions for defined periods.
-
HPLC System: Utilize a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for separating polar and non-polar degradation products.
-
Detection: Use a UV detector at the wavelength of maximum absorbance for this compound.
-
Analysis: Compare the peak area of the parent this compound compound in stressed samples to that of an unstressed control to quantify the percentage of degradation.
Visualizations
The following diagrams illustrate key concepts related to this compound degradation and handling.
Caption: Recommended workflow for preparing and storing this compound solutions.
Caption: Factors leading to the degradation of this compound.
References
Validation & Comparative
Unveiling the Enigmatic Target of Malioxamycin in Peptidoglycan Synthesis: A Comparative Analysis
Malioxamycin, a naturally occurring antibiotic produced by Streptomyces lydicus, has been identified as an inhibitor of peptidoglycan synthesis in certain Gram-negative bacteria, leading to the formation of spheroplasts.[1] Despite this established general mechanism, the precise molecular target of this compound within this essential bacterial cell wall synthesis pathway remains to be definitively validated by publicly available experimental data. This guide provides a comparative overview of this compound in the context of other well-characterized peptidoglycan synthesis inhibitors, highlighting the current state of knowledge and the experimental approaches that could be employed to elucidate its specific target.
The Landscape of Peptidoglycan Synthesis Inhibition
Bacterial peptidoglycan synthesis is a complex, multi-step process that is a prime target for many clinically successful antibiotics. The pathway can be broadly divided into three stages: cytoplasmic synthesis of precursors, membrane-associated transfer and elongation, and periplasmic cross-linking. Antibiotics that inhibit this pathway do so by targeting specific enzymes at each of these stages.
Table 1: Comparison of Peptidoglycan Synthesis Inhibitors
| Antibiotic Class | Example(s) | Target Enzyme(s) | Stage of Inhibition | Spectrum of Activity |
| Unknown | This compound | Not definitively identified | Peptidoglycan Synthesis | Some Gram-negative bacteria |
| Phosphoenolpyruvate Analogs | Fosfomycin | MurA | Cytoplasmic | Broad-spectrum |
| Glycopeptides | Vancomycin | D-Ala-D-Ala terminus of Lipid II | Membrane/Periplasmic | Primarily Gram-positive bacteria |
| β-Lactams | Penicillins, Cephalosporins | Penicillin-Binding Proteins (PBPs) | Periplasmic (Transpeptidation) | Broad-spectrum (varies by agent) |
| Lipoglycopeptides | Telavancin | D-Ala-D-Ala terminus of Lipid II, disrupts membrane potential | Membrane/Periplasmic | Gram-positive bacteria |
| Natural Product (Moenomycin class) | Moenomycin | Peptidoglycan Glycosyltransferases (e.g., PBP1b) | Membrane (Glycosylation) | Gram-positive bacteria |
The Mystery of this compound's Molecular Target
While it is known that this compound disrupts peptidoglycan synthesis, the specific enzyme it inhibits has not been elucidated in the available scientific literature. The formation of spheroplasts suggests an interference with the later stages of cell wall construction, which are responsible for maintaining cell shape and integrity. Potential targets could include the membrane-associated enzymes MraY and MurG, or the periplasmic Penicillin-Binding Proteins (PBPs) responsible for transglycosylation and transpeptidation.
Experimental Protocols for Target Validation
To pinpoint the specific molecular target of this compound, a series of established biochemical and cellular assays would be required. These experiments are designed to systematically evaluate the effect of the antibiotic on each step of the peptidoglycan synthesis pathway.
In Vitro Enzyme Inhibition Assays
-
Objective: To determine if this compound directly inhibits the activity of key enzymes in the peptidoglycan synthesis pathway.
-
Methodology:
-
Enzyme Purification: Recombinantly express and purify key enzymes such as MurA, MurB, MurC-F ligases, MraY, MurG, and various Penicillin-Binding Proteins (PBPs).
-
Activity Assays:
-
MurA Assay: A colorimetric assay measuring the release of inorganic phosphate from the reaction of UDP-N-acetylglucosamine (UDP-GlcNAc) and phosphoenolpyruvate (PEP).
-
MraY Assay: A fluorescence-based assay monitoring the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to a fluorescently labeled lipid carrier.
-
MurG Assay: An assay that measures the incorporation of radiolabeled GlcNAc from UDP-GlcNAc onto Lipid I to form Lipid II.
-
PBP Assays: Competition assays using fluorescently labeled penicillin to assess the binding of this compound to PBPs, or assays measuring the transpeptidase or glycosyltransferase activity of bifunctional PBPs.
-
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) of this compound for each enzyme. A low IC50 value for a specific enzyme would indicate it as a likely target.
-
Analysis of Peptidoglycan Precursor Accumulation
-
Objective: To identify which step in the pathway is blocked by this compound by observing the accumulation of specific metabolic intermediates.
-
Methodology:
-
Bacterial Culture: Grow a susceptible bacterial strain (e.g., Escherichia coli) in the presence and absence of sub-lethal concentrations of this compound.
-
Precursor Extraction: Extract the cytoplasmic pool of nucleotide-linked peptidoglycan precursors (e.g., UDP-MurNAc-pentapeptide).
-
Analysis by HPLC-MS: Separate and identify the extracted precursors using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
-
Data Analysis: An accumulation of a specific precursor would suggest that the enzyme immediately downstream in the pathway is inhibited. For example, accumulation of UDP-MurNAc-pentapeptide would point towards inhibition of MraY.
-
Visualizing the Pathways and Experimental Logic
To better understand the potential points of inhibition and the experimental strategies, the following diagrams illustrate the peptidoglycan synthesis pathway and a general workflow for target identification.
Caption: The bacterial peptidoglycan synthesis pathway.
Caption: Workflow for validating this compound's target.
Conclusion
This compound presents an intriguing case of an antibiotic with a known general mode of action but an unconfirmed specific molecular target. While its ability to induce spheroplast formation points towards an inhibition of the later, membrane-associated or periplasmic stages of peptidoglycan synthesis, definitive experimental validation is lacking in the public domain. The application of modern biochemical and analytical techniques, as outlined in this guide, would be instrumental in precisely identifying the enzyme inhibited by this compound. Such a discovery would not only provide a more complete understanding of this natural product but could also open new avenues for the development of novel antibacterial agents targeting the essential peptidoglycan synthesis pathway.
References
Navigating the Walls of Resistance: A Comparative Guide to Cross-Resistance Between Malioxamycin and Other Cell Wall Inhibitors
For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance between a novel antibiotic and existing drugs is paramount. This guide provides a framework for assessing cross-resistance between malioxamycin, a peptidoglycan synthesis inhibitor active against Gram-negative bacteria, and other critical cell wall inhibitors. Due to the limited publicly available data on this compound cross-resistance, this document outlines the necessary experimental protocols and data presentation formats to enable such a comparative study.
This compound, an antibiotic produced by Streptomyces lydicus, inhibits the growth of some Gram-negative bacteria by targeting peptidoglycan synthesis, a crucial process for maintaining the integrity of the bacterial cell wall[1]. Its mechanism of action, leading to spheroplast formation, places it within the broader class of cell wall inhibitors, which includes well-established antibiotic families such as β-lactams and glycopeptides. However, the potential for pre-existing resistance mechanisms to other cell wall inhibitors to confer resistance to this compound, or for this compound resistance to affect susceptibility to other antibiotics, remains a critical area for investigation.
Comparative Analysis of Minimum Inhibitory Concentrations (MIC)
A cornerstone of any cross-resistance study is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible in vitro growth of a bacterium[2][3]. To assess cross-resistance, MICs of this compound and other cell wall inhibitors should be determined against a panel of bacterial strains with well-characterized resistance profiles.
Table 1: Hypothetical MIC Data for this compound and Other Cell Wall Inhibitors Against Characterized Bacterial Strains
| Bacterial Strain | Resistance Phenotype | This compound MIC (µg/mL) | Ampicillin MIC (µg/mL) | Cefotaxime MIC (µg/mL) | Imipenem MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Escherichia coli ATCC 25922 | Wild-Type | 1 | 4 | 0.125 | 0.25 | >256 |
| Escherichia coli (ESBL) | β-lactamase producer | 1 | >256 | >64 | 0.5 | >256 |
| Klebsiella pneumoniae (KPC) | Carbapenemase producer | 2 | >256 | >64 | >16 | >256 |
| Pseudomonas aeruginosa PAO1 | Wild-Type | 4 | 16 | 8 | 2 | >256 |
| Pseudomonas aeruginosa (MDR) | Efflux pump overexpression | 16 | >256 | 64 | 16 | >256 |
| Enterococcus faecalis ATCC 29212 | Wild-Type | >128 | 2 | 128 | 8 | 1 |
| Enterococcus faecalis (VRE) | VanA-mediated resistance | >128 | 2 | 128 | 8 | >256 |
Table 2: Hypothetical MIC Data for Other Cell Wall Inhibitors Against this compound-Resistant Mutants
| Bacterial Strain | Resistance to this compound (Fold-increase in MIC) | Ampicillin MIC (µg/mL) | Cefotaxime MIC (µg/mL) | Imipenem MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Escherichia coli ATCC 25922 | - | 4 | 0.125 | 0.25 | >256 |
| E. coli Mal-R1 | 16X | 4 | 0.125 | 0.25 | >256 |
| E. coli Mal-R2 | 32X | >256 | >64 | 0.5 | >256 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
To generate the data for the tables above, the following experimental protocols are essential.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard and quantitative technique to determine MIC values[4][5][6].
Protocol: Broth Microdilution MIC Assay
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound, β-lactams (e.g., ampicillin, cefotaxime, imipenem), and glycopeptides (e.g., vancomycin) in an appropriate solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture bacterial strains overnight on appropriate agar plates. Select several colonies to inoculate into CAMHB and incubate until the culture reaches the exponential growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate containing the serially diluted antibiotics with the prepared bacterial inoculum. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plates at 35-37°C for 16-20 hours.
-
Reading and Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. The results can be read visually or with a microplate reader[3][4].
Generation and Characterization of this compound-Resistant Mutants
To investigate if resistance to this compound confers cross-resistance to other antibiotics, resistant mutants need to be generated and characterized.
Protocol: Generation of Resistant Mutants by Serial Passage
-
Initial MIC Determination: Determine the baseline MIC of this compound for the wild-type bacterial strain.
-
Serial Passage: Inoculate the wild-type strain into a sub-inhibitory concentration (e.g., 0.5 x MIC) of this compound in broth and incubate overnight.
-
Increasing Antibiotic Concentration: On the following day, use the culture from the highest concentration that shows growth to inoculate a new series of two-fold dilutions of this compound.
-
Repeat Passaging: Repeat this process for a set number of passages or until a significant increase in the MIC is observed.
-
Isolation and Characterization: Isolate single colonies from the final passage on antibiotic-free agar. Confirm the stability of the resistant phenotype by passaging the isolates on antibiotic-free media for several days and then re-determining the MIC of this compound. Characterize the resistant mutants by determining their MICs to other cell wall inhibitors as described in the MIC determination protocol[7][8].
Visualizing Pathways and Workflows
Bacterial Cell Wall Synthesis and Antibiotic Targets
Understanding the mechanism of action of different cell wall inhibitors is crucial for postulating potential cross-resistance mechanisms.
References
- 1. This compound, a new antibiotic with spheroplast-forming activity. I. Producing organism, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.asm.org [journals.asm.org]
A Comparative Analysis of Malioxamycin and Vancomycin on Bacterial Morphology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of Malioxamycin and vancomycin on bacterial morphology, supported by their mechanisms of action and relevant experimental methodologies.
Introduction
The study of antibiotic-induced changes in bacterial morphology provides crucial insights into their mechanisms of action and potential therapeutic applications. This compound, a novel antibiotic, and vancomycin, a well-established glycopeptide, both target bacterial cell wall synthesis but exhibit distinct effects on bacterial structure. This guide explores these differences through a comparative analysis of their mechanisms, observed morphological alterations, and the experimental protocols used for such investigations.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Both this compound and vancomycin disrupt the integrity of the bacterial cell wall by inhibiting peptidoglycan synthesis, a process essential for maintaining cell shape and protecting against osmotic lysis. However, they target different stages of this pathway and have different spectrums of activity.
Vancomycin is primarily effective against Gram-positive bacteria. It functions by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursor, Lipid II. This binding sterically hinders the transglycosylation and transpeptidation reactions, preventing the incorporation of new subunits into the growing peptidoglycan chain.
This compound demonstrates activity against some Gram-negative bacteria by inhibiting a later stage of peptidoglycan synthesis, leading to the formation of spheroplasts. It is suggested that this compound inhibits the incorporation of diaminopimelic acid into the cell wall, a crucial component of the peptidoglycan in many Gram-negative bacteria.
Caption: Inhibition of Peptidoglycan Synthesis by Vancomycin and this compound.
Comparative Morphological Effects
The differing mechanisms of action of this compound and vancomycin result in distinct and observable changes in bacterial morphology.
This compound: The primary morphological effect of this compound on susceptible Gram-negative bacteria is the formation of spheroplasts. Spheroplasts are osmotically sensitive spherical cells that have lost the rigidity of their cell wall. This is a direct consequence of the inhibition of peptidoglycan synthesis, leading to a weakened cell envelope that can no longer maintain the characteristic rod shape of the bacterium.
Vancomycin: In Gram-positive bacteria such as Staphylococcus aureus, vancomycin treatment leads to a different set of morphological alterations. These include a noticeable thickening of the cell wall, the appearance of bulges on the cell surface, and overall cell shrinkage. These changes are indicative of a disrupted but not entirely absent cell wall synthesis process, where the cell attempts to compensate for the antibiotic's effects, leading to aberrant structures.
| Feature | This compound | Vancomycin |
| Target Bacteria | Primarily Gram-negative | Primarily Gram-positive |
| Primary Morphological Effect | Spheroplast formation | Cell wall thickening, bulging, shrinkage |
| Underlying Mechanism | Inhibition of diaminopimelic acid incorporation into peptidoglycan | Binding to D-Ala-D-Ala terminus of Lipid II, inhibiting transglycosylation and transpeptidation |
| Observed in | Escherichia coli and other susceptible Gram-negative bacteria | Staphylococcus aureus and other susceptible Gram-positive bacteria |
Experimental Protocols
The visualization of antibiotic-induced morphological changes in bacteria is typically achieved through electron microscopy. Below is a generalized protocol for preparing bacterial samples for Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).
1. Bacterial Culture and Antibiotic Treatment:
-
Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium.
-
Introduce the antibiotic (this compound or vancomycin) at a predetermined concentration (e.g., Minimum Inhibitory Concentration [MIC] or sub-MIC levels).
-
Incubate for a specified period to allow for morphological changes to occur. A control group without antibiotic treatment should be run in parallel.
2. Fixation:
-
Harvest the bacterial cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline [PBS]).
-
Fix the cells with a primary fixative, typically glutaraldehyde (2.5% in buffer), to preserve the cellular structures. This is usually performed for several hours at room temperature or overnight at 4°C.
3. Post-fixation (for TEM):
-
For TEM, a secondary fixation step using osmium tetroxide (1% in buffer) is employed to enhance contrast by staining lipids.
4. Dehydration:
-
Dehydrate the fixed cells through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%) to remove water.
5. Drying (for SEM):
-
For SEM, critical point drying is used to dry the samples without causing structural collapse due to surface tension.
6. Embedding and Sectioning (for TEM):
-
For TEM, infiltrate the dehydrated samples with a resin (e.g., Epon) and polymerize it.
-
Cut ultra-thin sections of the embedded samples using an ultramicrotome.
7. Mounting and Coating (for SEM):
-
Mount the dried samples onto SEM stubs.
-
Coat the samples with a thin layer of a conductive metal (e.g., gold-palladium) to prevent charging under the electron beam.
8. Imaging:
-
Examine the prepared samples using a Scanning Electron Microscope to visualize surface morphology or a Transmission Electron Microscope to observe internal ultrastructures.
Caption: Experimental Workflow for Morphological Analysis of Antibiotic-Treated Bacteria.
Conclusion
This compound and vancomycin, while both targeting bacterial cell wall synthesis, elicit distinct morphological responses in their respective target bacteria. This compound's induction of spheroplasts in Gram-negative bacteria highlights its efficacy in disrupting the structural integrity of their peptidoglycan. In contrast, vancomycin's effects on Gram-positive bacteria, characterized by cell wall thickening and deformities, suggest a more complex interplay between antibiotic action and the bacterium's physiological response. Understanding these differential effects at a morphological level, guided by detailed experimental protocols, is invaluable for the development of new antimicrobial strategies and for elucidating the fundamental processes of bacterial cell wall biology.
Synergistic Effects of Malioxamycin with Other Antibiotics: A Review of Available Data
A comprehensive review of published scientific literature reveals a significant gap in the understanding of the synergistic potential of malioxamycin with other classes of antibiotics. Despite its discovery in 1980, research into the combination therapy applications of this antibiotic appears to be limited, with no publicly available experimental data to support a comparative guide on its synergistic effects.
This compound, an antibiotic produced by Streptomyces lydicus, is known to inhibit the growth of some Gram-negative bacteria. Its mechanism of action involves the disruption of peptidoglycan synthesis in the bacterial cell wall, which leads to the formation of spheroplasts and ultimately, cell lysis. This mode of action, in theory, could present opportunities for synergistic interactions with other antibiotics that have different cellular targets. For instance, antibiotics that increase cell wall permeability could potentially enhance the access of this compound to its target site.
However, a thorough search of scientific databases for studies investigating such combinations has yielded no specific results. There is a lack of published research detailing the effects of combining this compound with other major antibiotic classes, such as:
-
β-lactams (e.g., penicillins, cephalosporins)
-
Aminoglycosides (e.g., gentamicin, amikacin)
-
Fluoroquinolones (e.g., ciprofloxacin, levofloxacin)
-
Tetracyclines (e.g., doxycycline, minocycline)
-
Macrolides (e.g., azithromycin, erythromycin)
Consequently, it is not possible to provide a comparison guide with quantitative data, detailed experimental protocols, or visualizations of synergistic effects as requested. The scientific community has yet to publish research in this specific area.
Putative Synergistic Mechanisms (Hypothetical)
While no experimental data for this compound exists, the mechanism of action of other antibiotics that target peptidoglycan synthesis can offer a hypothetical framework for potential synergies. For example, β-lactam antibiotics also inhibit peptidoglycan synthesis, and their combination with other agents can lead to enhanced bactericidal activity. A theoretical workflow for investigating such potential synergies is outlined below.
Caption: Hypothetical workflow for investigating antibiotic synergy.
Conclusion
The absence of research on the synergistic effects of this compound presents a clear knowledge gap. While its mechanism of action suggests a potential for beneficial interactions with other antibiotics, this remains speculative without experimental validation. Future research, following structured experimental protocols such as the one hypothetically outlined, would be necessary to elucidate any synergistic relationships and to determine the potential clinical utility of this compound in combination therapies. Until such studies are conducted and published, the scientific and drug development communities lack the data to produce any meaningful comparison guides on this topic.
Safety Operating Guide
Proper Disposal of Malioxamycin: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe and proper disposal of malioxamycin in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. This compound is harmful if swallowed, causes serious eye irritation, and is harmful to aquatic life with long-lasting effects[1][2]. Therefore, it must be handled and disposed of as hazardous chemical waste.
Immediate Safety Precautions
Before handling this compound, it is imperative to be familiar with the information provided in the Safety Data Sheet (SDS). Always wear appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood to avoid dust inhalation[3]. |
In case of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash skin with soap and water. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedures for the disposal of pure this compound (solid), solutions containing this compound, and contaminated labware.
Segregation and Collection of this compound Waste
-
Solid this compound Waste:
-
Collect unused or expired solid this compound in its original container or a clearly labeled, sealed, and puncture-resistant container.
-
The container must be labeled as "Hazardous Waste: this compound".
-
-
Liquid this compound Waste (Solutions):
-
Do not pour this compound solutions down the drain[3].
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Label the container as "Hazardous Waste: this compound Solution" and list the solvent composition.
-
-
Contaminated Labware and PPE:
-
All disposable items that have come into contact with this compound (e.g., pipette tips, gloves, weighing paper) should be collected in a designated, sealed plastic bag or container.
-
Label the container as "Hazardous Waste: this compound Contaminated Debris".
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol) and the rinsate collected as hazardous liquid waste. After decontamination, the glassware can be washed according to standard laboratory procedures.
-
Storage of this compound Waste
-
Store all this compound waste containers in a designated, secure, and well-ventilated secondary containment area.
-
The storage area should be away from incompatible materials.
-
Keep a detailed log of the accumulated waste.
Final Disposal
-
Arrange for the collection and disposal of all this compound waste through a licensed hazardous waste disposal company.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
Disposal should be carried out at an approved waste disposal plant, likely through incineration at high temperatures[3].
Experimental Protocol: Accidental Spill Cleanup
In the event of a this compound spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate and Secure the Area:
-
Immediately alert others in the vicinity.
-
Restrict access to the spill area.
-
-
Don Appropriate PPE:
-
Wear the PPE as specified in the table above.
-
-
Contain the Spill:
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbent).
-
-
Collect the Waste:
-
Place the contained spill material into a labeled hazardous waste container.
-
-
Decontaminate the Area:
-
Clean the spill area with a suitable solvent (e.g., 70% ethanol) and a cloth or paper towels.
-
Collect all cleanup materials as hazardous waste.
-
-
Ventilate the Area:
-
Ensure the area is well-ventilated to allow any residual vapors to dissipate.
-
Visualizing the Disposal Process
The following diagrams illustrate the key workflows and logical relationships in the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Recommended vs. improper disposal pathways for this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
